3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE
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Overview
Description
3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a chloromethyl group at the third position and a methyl group at the second position on the benzothiophene ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE can be achieved through several methods. One common approach involves the chloromethylation of 2-methyl-1-benzothiophene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times.
Chemical Reactions Analysis
Types of Reactions
3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(substituted methyl)-2-methyl-1-benzothiophene derivatives.
Oxidation: Formation of 3-(chloromethyl)-2-methyl-1-benzothiophene sulfoxide or sulfone.
Reduction: Formation of 3-methyl-2-methyl-1-benzothiophene.
Scientific Research Applications
3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-benzothiophene
- 3-(Bromomethyl)-2-methyl-1-benzothiophene
- 2-Methyl-1-benzothiophene
Uniqueness
3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE is unique due to the specific positioning of the chloromethyl and methyl groups on the benzothiophene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other benzothiophene derivatives.
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSRRSEVMRNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626133 |
Source
|
Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16957-90-7 |
Source
|
Record name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16957-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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